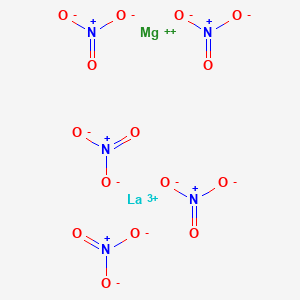
Magnesium;lanthanum(3+);pentanitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid, lanthanum magnesium salt is a compound formed by the reaction of nitric acid with lanthanum and magnesium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of nitric acid, lanthanum magnesium salt typically involves the reaction of lanthanum oxide and magnesium oxide with nitric acid. The reaction can be represented as follows: [ \text{2HNO}_3 + \text{La}_2\text{O}_3 + \text{MgO} \rightarrow \text{La(Mg(NO}_3)_2)_2 + \text{H}_2\text{O} ] This reaction is exothermic and requires careful control of temperature and concentration to ensure the complete reaction of the oxides with nitric acid .
Industrial Production Methods
In an industrial setting, the production of nitric acid, lanthanum magnesium salt involves the use of large-scale reactors where lanthanum and magnesium oxides are reacted with concentrated nitric acid. The reaction mixture is then filtered to remove any unreacted oxides, and the resulting solution is evaporated to crystallize the salt. The crystals are then washed and dried to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Nitric acid, lanthanum magnesium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to form lower oxidation state products.
Substitution: The nitrate ions in the compound can be substituted by other anions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with nitric acid, lanthanum magnesium salt include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from the reactions of nitric acid, lanthanum magnesium salt depend on the type of reaction. For example, oxidation reactions may produce lanthanum and magnesium oxides, while reduction reactions may yield lanthanum and magnesium metals .
Applications De Recherche Scientifique
Nitric acid, lanthanum magnesium salt has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in biological studies to understand the role of lanthanum and magnesium in biological systems.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of diseases related to magnesium and lanthanum deficiencies.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of nitric acid, lanthanum magnesium salt involves the interaction of its constituent ions with molecular targets. Lanthanum ions can interact with phosphate groups in biological systems, while magnesium ions play a crucial role in enzymatic reactions. The nitrate ions can participate in redox reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to nitric acid, lanthanum magnesium salt include:
- Nitric acid, lanthanum salt
- Nitric acid, magnesium salt
- Sulfuric acid, lanthanum magnesium salt
Uniqueness
What sets nitric acid, lanthanum magnesium salt apart from these similar compounds is the combined presence of both lanthanum and magnesium ions, which confer unique properties and reactivity. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these ions .
Propriétés
Formule moléculaire |
LaMgN5O15 |
|---|---|
Poids moléculaire |
473.24 g/mol |
Nom IUPAC |
magnesium;lanthanum(3+);pentanitrate |
InChI |
InChI=1S/La.Mg.5NO3/c;;5*2-1(3)4/q+3;+2;5*-1 |
Clé InChI |
KRAQOZLHABSGQK-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


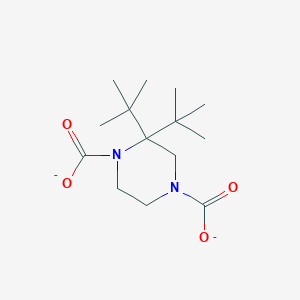
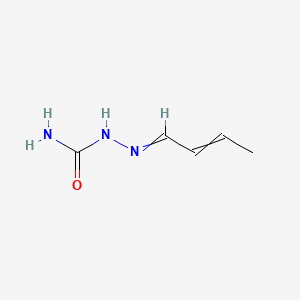
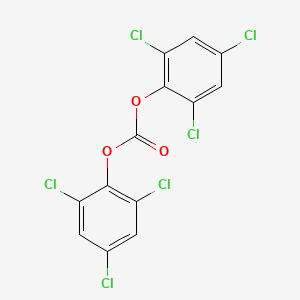
![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)
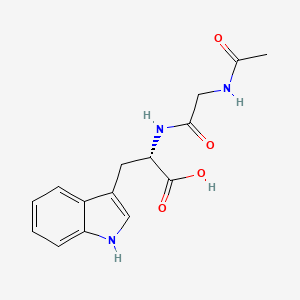
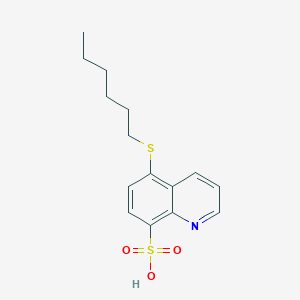
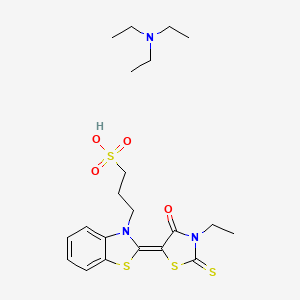
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
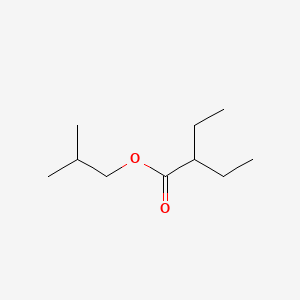
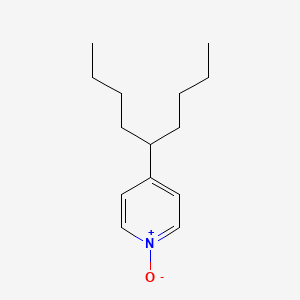
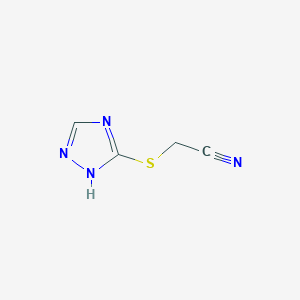
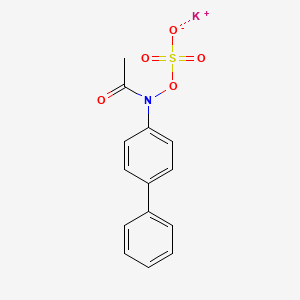
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
